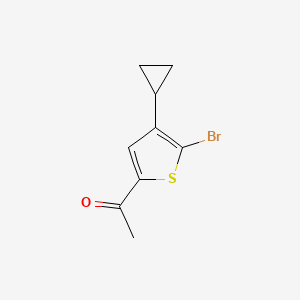

![molecular formula C6H11ClN2O2 B2424138 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1955505-70-0](/img/structure/B2424138.png)

7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

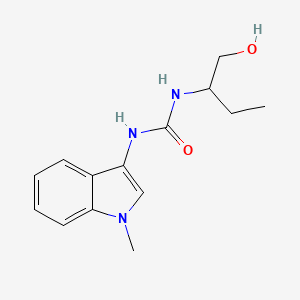

“7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride” is a chemical compound with the CAS Number: 1955505-70-0 . It has a molecular weight of 178.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H10N2O2.ClH/c9-5-8-6 (1-2-10-5)3-7-4-6;/h7H,1-4H2, (H,8,9);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 178.62 .Applications De Recherche Scientifique

Regioselective Synthesis of Spiro Derivatives

Research has focused on the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, highlighting the utility of cycloaddition reactions for creating complex molecular architectures. For instance, cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives leads to 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, which upon further reactions yield tetrazaspiro derivatives. This synthesis route offers insights into constructing diazaspiro compounds with potential biological activities (Farag, Elkholy, & Ali, 2008).

Cycloaddition and Structural Analysis

Studies have also explored the [3+2] cycloaddition reactions involving methylenelactams and nitrones, leading to the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions not only expand the repertoire of spirocyclic compounds but also provide a foundation for understanding their structural characteristics, which can be pivotal in designing new compounds with desired properties (Chiaroni et al., 2000).

Synthetic Approaches to Spiroaminals

The synthesis of spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane and related compounds, is of significant interest due to their presence in natural and synthetic products with notable biological activities. The review of synthetic strategies for these compounds not only showcases the challenges involved in their construction but also the potential applications in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).

Oxime Derivatives from Heterocyclic Spiro Compounds

The conversion of ketones in heterocyclic spiro compounds into oxime derivatives has been studied, providing valuable intermediates for further chemical transformations. This research underlines the versatility of spiro compounds in synthesizing various derivatives, which could be useful in developing new materials or pharmaceuticals (Rahman et al., 2013).

Soluble Epoxide Hydrolase Inhibitors

In the realm of drug discovery, spiro compounds based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent soluble epoxide hydrolase inhibitors. These inhibitors show promise as orally active agents for treating chronic kidney diseases, highlighting the therapeutic potential of spirocyclic compounds (Kato et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

7-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c9-5-8-6(1-2-10-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTJFFRJEUIJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NC12CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

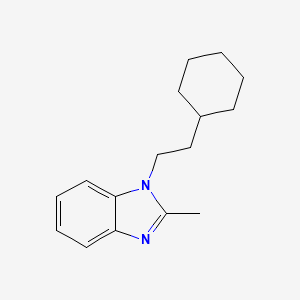

![2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2424059.png)

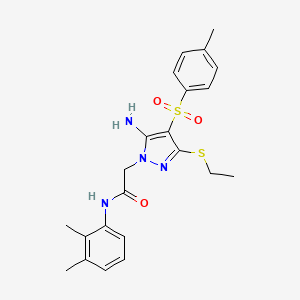

![N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2424064.png)

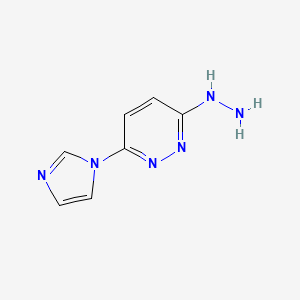

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2424066.png)

![3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424068.png)

![N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2424072.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424073.png)